molecular formula C27H36O6 B11930453 20(21)-Dehydrolucidenic acid A

20(21)-Dehydrolucidenic acid A

货号: B11930453
分子量: 456.6 g/mol
InChI 键: APMICFQMLNFXRZ-LIFSRMHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

20(21)-Dehydrolucidenic acid A is a triterpenoid compound derived from the fruiting bodies of Ganoderma lucidum, commonly known as Reishi or Lingzhi mushroom. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 20(21)-Dehydrolucidenic acid A typically involves the extraction from Ganoderma lucidum using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as microbial fermentation and genetic engineering, hold promise for large-scale production.

化学反应分析

Types of Reactions: 20(21)-Dehydrolucidenic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkyl halides in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

科学研究应用

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its role in modulating biological pathways and cellular processes.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.

    Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

作用机制

The mechanism of action of 20(21)-Dehydrolucidenic acid A involves multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anti-cancer: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.

    Hepatoprotective: Enhances antioxidant defenses and reduces oxidative stress in liver cells.

相似化合物的比较

20(21)-Dehydrolucidenic acid A is unique compared to other triterpenoids due to its specific structural features and biological activities. Similar compounds include:

  • Lucidenic acid B
  • Ganoderic acid A
  • Ganoderic acid B

These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities.

属性

分子式

C27H36O6

分子量

456.6 g/mol

IUPAC 名称

4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid

InChI

InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)/t15-,16+,18+,25+,26-,27+/m1/s1

InChI 键

APMICFQMLNFXRZ-LIFSRMHQSA-N

手性 SMILES

C[C@]12CCC(=O)C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C(=C)CCC(=O)O)C)C)O)(C)C

规范 SMILES

CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。